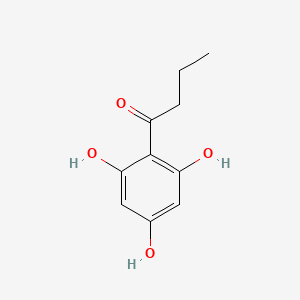

1-(2,4,6-Trihydroxyphenyl)butan-1-one

Description

General Context of Phloroglucinol (B13840) Derivatives in Natural Product Chemistry and Medicinal Research

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives represent a major class of natural products, with over 700 compounds identified from sources including plants, marine organisms, and microorganisms. wikipedia.orgaskfilo.com These phenolic compounds are secondary metabolites known for their vast structural diversity, ranging from simple acylated or alkylated monomers to complex oligomeric phlorotannins. askfilo.comcymitquimica.com In medicinal research, phloroglucinol derivatives have attracted significant attention due to their broad spectrum of biological activities. cymitquimica.com Acylphloroglucinols, which are characterized by one or more acyl groups attached to the phloroglucinol core, constitute the largest group within this family and are particularly noted for their therapeutic potential. wikipedia.orgaskfilo.com The diverse bioactivities attributed to this class include antioxidant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties, making them valuable lead compounds in drug discovery. wikipedia.orgresearchgate.net

Overview of 1-(2,4,6-Trihydroxyphenyl)butan-1-one within the Butanophenone Class of Phenolic Compounds

This compound, also known as 2',4',6'-trihydroxybutyrophenone, is a member of the acylphloroglucinol family and can be classified within the broader group of butanophenones. This classification is based on its chemical structure, which features a four-carbon acyl chain (butanoyl group) attached to a phloroglucinol nucleus. The butanophenone scaffold is a specific type of ketone where a butyl group is part of the acyl chain bonded to a phenyl ring. In this case, the phenyl ring is substituted with three hydroxyl groups at the 2, 4, and 6 positions, which significantly influences its chemical properties and biological activity.

Research Significance and Interdisciplinary Applications

The research significance of this compound spans several scientific disciplines. In organic synthesis, it serves as a key intermediate and building block for constructing more complex polyphenolic compounds, such as certain flavonoids and other natural product analogues. researchgate.net Its trihydroxyphenyl moiety makes it a valuable precursor for creating molecules with potential antioxidant properties. researchgate.net The compound and its derivatives have been investigated for a range of pharmacological applications, including potential anti-inflammatory, antiviral, and antimycotic uses. cymitquimica.com Specifically, it has demonstrated activity against Herpes Simplex Virus type 1 and Influenza A virus. cymitquimica.com Furthermore, its ability to inhibit acetylcholinesterase suggests potential applications in neurodegenerative disease research, such as for Alzheimer's disease. cymitquimica.com Its derivatives have also been explored for gastroprotective and anticancer activities. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFOTVGLNZUKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296973 | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-62-9 | |

| Record name | NSC112933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-trihydroxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2,4,6-Trihydroxyphenyl)butan-1-one

The construction of the this compound scaffold is predominantly achieved through classical and modern synthetic organic chemistry reactions. These methods focus on the efficient formation of the carbon-carbon bond between the aromatic ring and the butanoyl side chain.

Friedel-Crafts Acylation Approaches utilizing Phloroglucinol (B13840) Precursors

The most prominent and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of phloroglucinol. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich phloroglucinol ring. figshare.com The reaction typically utilizes an acylating agent such as butanoyl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. figshare.com

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. organic-synthesis.comyoutube.com This acylium ion is then attacked by the nucleophilic aromatic ring of phloroglucinol, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final acylated product. youtube.com

A variety of Lewis acids can be employed as catalysts, with aluminum chloride (AlCl₃) being one of the most common. figshare.comorganic-chemistry.org The choice of solvent is also critical, with non-polar solvents such as carbon disulfide or nitrobenzene (B124822) historically being used. organic-chemistry.org However, due to the toxicity and environmental concerns associated with these solvents, alternative solvent systems are being explored.

A specific example of this approach involves the reaction of phloroglucinol with n-butyric acid chloride in the presence of aluminum chloride. organic-chemistry.org The reaction is typically carried out in a suitable solvent like dichloromethane, often with the addition of nitromethane (B149229) to improve the reaction conditions. organic-chemistry.org This method has been shown to produce monobutyl phloroglucinol with high purity. organic-chemistry.org

| Acylating Agent | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Butanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane/Nitromethane | A classical and effective method for the synthesis of this compound. organic-chemistry.org |

| Butanoic anhydride | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Various organic solvents | An alternative to acyl chlorides, often used in Friedel-Crafts acylation reactions. figshare.com |

Selective Hydroxylation and Side-Chain Elongation of Acetophenone (B1666503) Derivatives

The synthesis of this compound through the selective hydroxylation and side-chain elongation of acetophenone derivatives is not a commonly documented pathway in the reviewed scientific literature. While methods for the hydroxylation of acetophenone derivatives and the elongation of side chains in aromatic ketones exist as separate synthetic strategies, their combined application for the specific synthesis of this compound has not been extensively reported.

Development of Environmentally Conscious Catalytic Synthesis Routes

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methodologies. In the context of the Friedel-Crafts acylation for producing this compound, this has led to the exploration of solid acid catalysts and solvent-free reaction conditions. chemicalbook.comgoogle.comsmolecule.com

Solid acid catalysts, such as zeolites and acid-activated clays, offer several advantages over traditional Lewis acids like AlCl₃. libretexts.org They are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, which minimizes waste generation. chemicalbook.comlibretexts.org For instance, the use of silica (B1680970) sulfuric acid (SSA) as a heterogeneous catalyst has been shown to be effective in the Friedel-Crafts acylation of phloroglucinol under solvent-free conditions, sometimes assisted by ultrasound irradiation. chemicalbook.com This approach not only reduces the environmental impact by eliminating hazardous solvents but can also lead to shorter reaction times and high product yields. chemicalbook.com

Furthermore, the use of biodegradable catalysts like methanesulfonic acid in solvent-free reactions represents another green alternative to conventional methods. masterorganicchemistry.com These approaches align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. libretexts.org

Derivatization Strategies and Analogue Synthesis of this compound

The presence of multiple reactive functional groups in this compound, namely the three phenolic hydroxyl groups and the butanone side chain, allows for a wide range of chemical modifications. These derivatization strategies are crucial for the synthesis of analogues with potentially enhanced or modified biological activities.

Chemical Modifications of the Phenolic Hydroxyl Groups

The phenolic hydroxyl groups of this compound are susceptible to a variety of chemical transformations, most notably alkylation and acylation, to form ethers and esters, respectively.

O-Alkylation: The conversion of the phenolic hydroxyl groups to ether functionalities is a common derivatization strategy. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The choice of alkylating agent can be varied to introduce a wide range of alkyl groups.

A closely related analogue, 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone), has been derivatized to 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone. chemicalbook.com This transformation protects two of the three hydroxyl groups as methoxymethyl (MOM) ethers, demonstrating the feasibility of selective or complete alkylation of the phenolic hydroxyls. chemicalbook.com

O-Acylation: The phenolic hydroxyl groups can also be readily acylated to form esters. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base. This reaction is generally efficient for phenols and provides a straightforward method for introducing various acyl groups.

| Modification | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| O-Alkylation | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Phenolic Ethers |

| O-Acylation | Esterification | Acyl chloride or Acid anhydride, Base | Phenolic Esters |

Alkylation and Acylation of the Butanone Side Chain

Cyclization Reactions to Form Fused Ring Systems

The intramolecular cyclization of this compound and its derivatives represents a key strategy for the synthesis of various fused heterocyclic ring systems, such as chromanones, coumarins, and xanthones. These reactions are typically promoted by acid catalysts, which facilitate the key bond-forming steps.

One of the most analogous and well-documented reactions is the Pechmann condensation, which is used for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. The reaction of phloroglucinol with ethyl butyrylacetate in the presence of sulfuric acid yields 5,7-dihydroxy-4-propylcoumarin, a fused ring system structurally related to potential cyclization products of this compound. researchgate.netias.ac.inias.ac.in This reaction underscores the feasibility of acid-catalyzed intramolecular cyclization involving the highly activated phloroglucinol ring.

The proposed mechanism for an analogous intramolecular cyclization of a derivative of this compound, specifically a β-ketoester derivative, to form a chromanone would likely proceed through the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the butyryl side chain, increasing its electrophilicity.

Nucleophilic attack: One of the hydroxyl groups of the trihydroxyphenyl ring acts as a nucleophile, attacking the activated carbonyl carbon.

Dehydration: Subsequent elimination of a water molecule leads to the formation of the fused heterocyclic ring.

The table below outlines a hypothetical acid-catalyzed intramolecular cyclization of a modified this compound to form a chromanone, based on the principles of reactions like the Pechmann condensation.

Table 1: Hypothetical Acid-Catalyzed Intramolecular Cyclization

| Entry | Starting Material | Catalyst | Product | Proposed Fused Ring System |

| 1 | 1-(2,4,6-Trihydroxyphenyl)-3-oxobutan-1-one | H₂SO₄ | 5,7-Dihydroxy-2-methylchroman-4-one | Chromanone |

While direct experimental data for the cyclization of this compound itself is limited in the provided search results, the extensive literature on reactions of phloroglucinol and its derivatives strongly supports the potential for such transformations to yield valuable fused ring systems for various applications.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest due to the often enhanced biological activity of single enantiomers. Key strategies for introducing chirality into such molecules include asymmetric reduction of the ketone functionality and enantioselective alkylation or arylation at positions adjacent to the carbonyl group.

A prominent and highly effective method for the enantioselective reduction of ketones is the Noyori asymmetric hydrogenation. nrochemistry.comthermofisher.comharvard.eduwikipedia.orgyoutube.com This reaction typically employs a chiral ruthenium-diphosphine-diamine complex as a catalyst to deliver hydrogen to the prochiral ketone with high enantioselectivity, affording a chiral secondary alcohol. Applying this methodology to this compound would be expected to produce the corresponding chiral 1-(2,4,6-trihydroxyphenyl)butan-1-ol.

The generally accepted mechanism for the Noyori asymmetric hydrogenation involves the formation of a ruthenium hydride species, which coordinates to the ketone. The transfer of hydride to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen occurs via a six-membered transition state, with the chiral ligands directing the approach of the substrate to favor the formation of one enantiomer.

The table below summarizes the expected outcome of a Noyori asymmetric hydrogenation of this compound.

Table 2: Proposed Noyori Asymmetric Hydrogenation of this compound

| Entry | Substrate | Chiral Catalyst | Product | Expected Enantiomeric Excess (ee) |

| 1 | This compound | RuCl₂[(S)-BINAP][(S,S)-DPEN] | (R)-1-(2,4,6-Trihydroxyphenyl)butan-1-ol | High (>95%) |

| 2 | This compound | RuCl₂[(R)-BINAP][(R,R)-DPEN] | (S)-1-(2,4,6-Trihydroxyphenyl)butan-1-ol | High (>95%) |

Another potential route to chiral analogues involves the asymmetric conjugate addition to a corresponding α,β-unsaturated precursor. For instance, the synthesis of chiral chromanones has been achieved through palladium-catalyzed asymmetric conjugate arylation of 2-substituted chromones using chiral ligands. nih.gov While this would require initial modification of this compound to an unsaturated chromone, it represents a viable pathway to chiral tetrasubstituted chromanones.

The development of these and other stereoselective strategies will be crucial for the exploration of the full potential of chiral derivatives of this compound in various scientific fields.

Biological Activity Investigations in Vitro and Mechanistic Studies

Enzymatic Target Interactions and Modulation by 1-(2,4,6-Trihydroxyphenyl)butan-1-one and its Analogues

The trihydroxy-benzene ring characteristic of phloroglucinol (B13840) derivatives is a key feature that imparts significant biological activity, including the ability to interact with and modulate the function of various enzymes.

While specific kinetic studies for this compound are not extensively documented, research on related acylphloroglucinols demonstrates notable inhibitory activity against lipoxygenase (LOX) enzymes. LOX enzymes are key players in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids into leukotrienes and other inflammatory mediators.

Studies on polyisoprenylated acylphloroglucinols, which share the same core structure, have shown them to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase. For example, 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), an analogue, acts as a competitive inhibitor of soybean 15-LOX. This suggests that the phloroglucinol moiety is crucial for binding to the enzyme's active site, likely through interactions with the non-heme iron atom, thereby preventing substrate binding and catalysis. The lipophilic nature of the acyl and alkyl side chains on these molecules is believed to enhance their inhibitory activity.

The inhibition of digestive enzymes such as pancreatic lipase (B570770) and α-amylase is a key therapeutic strategy for managing obesity and type 2 diabetes. Phloroglucinol derivatives, particularly a class known as phlorotannins found in marine brown algae, have demonstrated significant inhibitory effects on these enzymes.

Pancreatic Lipase: Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Studies on phlorotannins isolated from the marine brown alga Eisenia bicyclis have identified several compounds, such as eckol, fucofuroeckol A, and dieckol, that potently inhibit pancreatic lipase. mdpi.com For instance, 7-phloroeckol (B1251617) and fucofuroeckol A showed strong inhibitory effects with IC₅₀ values of 12.7 ± 1.0 μM and 37.2 ± 2.3 μM, respectively. mdpi.com This suggests that the polyphenolic structure of these compounds allows them to bind to the lipase, interfering with its catalytic function. Although no direct data exists for this compound, the established activity of its broader chemical class indicates a potential for similar inhibitory action.

α-Amylase: This enzyme is crucial for the breakdown of complex carbohydrates into simple sugars. Phlorotannin-rich extracts from brown algae have been shown to be effective inhibitors of α-amylase. nih.gov Research on Ecklonia cava extracts identified five phloroglucinol derivatives that dose-dependently inhibited both α-glucosidase and α-amylase. nih.gov The inhibitory mechanism is thought to involve the interaction of the multiple hydroxyl groups of the phloroglucinol structure with the enzyme's active site, leading to a reduction in carbohydrate digestion.

| Compound (Analogue) | Enzyme | Reported IC₅₀ Value (μM) |

|---|---|---|

| 7-Phloroeckol | Pancreatic Lipase | 12.7 ± 1.0 |

| Fucofuroeckol A | Pancreatic Lipase | 37.2 ± 2.3 |

| Phlorotannin Extract (Padina pavonica) | α-Amylase | 250 (μg/mL) |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Some commercial suppliers claim that this compound possesses acetylcholinesterase inhibitory activity. researchgate.net However, at present, there is a lack of peer-reviewed scientific studies to substantiate these claims or provide quantitative data such as IC₅₀ values or kinetic details for either AChE or BChE. Research on other phloroglucinol derivatives has shown mixed results, with some demonstrating inhibitory activity while others are inactive. Therefore, the potential for this compound to act as a cholinesterase inhibitor remains an area for future investigation.

The mitochondrial electron transport chain is central to cellular energy production (ATP) through oxidative phosphorylation. A commercial product description for this compound states that it has an inhibitory effect on mitochondrial respiration and acts as an uncoupler of oxidative phosphorylation. researchgate.net Uncouplers are molecules that disrupt the linkage between electron transport and ATP synthesis, causing the energy to be dissipated as heat. jmb.or.krmerckmillipore.com This claim suggests a significant interaction with mitochondrial function. However, specific, peer-reviewed research detailing the effects of this compound on mitochondrial complexes, particularly Complex IV (cytochrome c oxidase) and Complex V (ATP synthase), is not currently available in the scientific literature. Thus, this reported mitochondrial modulatory effect remains to be scientifically validated.

Prenyltransferases are a class of enzymes that catalyze the attachment of prenyl groups to acceptor molecules. This process, known as prenylation, is a key step in the biosynthesis of many natural products and can significantly enhance their biological activity by increasing their lipophilicity and ability to interact with cell membranes. nih.gov While direct studies on this compound as a substrate or inhibitor of prenyltransferases are not available, related acylphloroglucinols are known substrates for these enzymes. For instance, aromatic prenyltransferases from fungi have been shown to catalyze the prenylation of various flavanones and related phenolic compounds. mdpi.com Given its structure, it is plausible that this compound could serve as a substrate for specific prenyltransferases, leading to the formation of more complex, prenylated derivatives.

Antimicrobial Potentials

The phloroglucinol scaffold is present in numerous natural products known for their antimicrobial properties. While comprehensive data for this compound is limited, claims and studies on close analogues suggest it may possess significant antimicrobial potential.

A commercial vendor notes that the compound has antiviral effects against herpes simplex virus type 1 and influenza A virus, and also functions as an antimycotic (antifungal) agent. researchgate.net Although primary research to confirm these specific claims for this exact compound is scarce, the broader class of phloroglucinols is known for these activities.

Recent research has provided strong evidence for the antifungal properties of a very close analogue, 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one. A 2024 study demonstrated its potent fungicidal activity against several plant pathogenic fungi. nih.gov The compound exhibited remarkable strength against Botrytis cinerea and Monilinia fructicola, with EC₅₀ values of 1.39 µg/mL and 1.18 µg/mL, respectively. nih.gov The proposed mechanism of action involves the disruption of fungal spore germination and damage to the cell membrane, leading to the leakage of cellular contents. nih.gov These findings strongly suggest that the core phlorobutyrophenone structure is a promising scaffold for antifungal agents.

| Compound (Analogue) | Fungal Strain | Reported EC₅₀ Value (µg/mL) |

|---|---|---|

| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one | Botrytis cinerea | 1.39 |

| 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one | Monilinia fructicola | 1.18 |

Antifungal Efficacy Against Plant and Human Pathogens (e.g., Botrytis cinerea, Monilinia fructicola)

While direct studies on this compound are limited, research on its methylated derivative, 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one, has demonstrated notable fungicidal strength. This derivative exhibited potent activity against significant plant pathogens, including Botrytis cinerea, which causes gray mold, and Monilinia fructicola, the agent responsible for brown rot.

In vitro tests revealed that 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one has strong fungicidal properties, outperforming other tested phenolic compounds. The efficacy of this compound is highlighted by its low EC₅₀ values against these fungi.

Table 1: Antifungal Efficacy of 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one

| Fungal Pathogen | Common Disease | EC₅₀ (μg/mL) |

|---|---|---|

| Botrytis cinerea | Gray Mold | 1.39 |

| Monilinia fructicola | Brown Rot | 1.18 |

Proposed Antifungal Mechanisms of Action (e.g., Spore Germination Disruption, Cell Membrane Damage)

Preliminary investigations into the antifungal mechanism of 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one suggest a multi-faceted approach. The primary proposed mechanisms include the disruption of fungal spore germination, which is a critical step in the infection process for many pathogenic fungi. Furthermore, the compound is believed to cause damage to the fungal cell membrane. This damage can lead to a loss of cellular integrity and leakage of essential intracellular contents, ultimately resulting in cell death. Phlorotannins, which are polymers of the phloroglucinol unit found in this compound, are known to affect the ergosterol (B1671047) composition of the fungal cell membrane and reduce chitin (B13524) levels in the cell wall nih.govmdpi.com.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of phloroglucinol derivatives has been noted in various studies strath.ac.uk. A structurally similar compound, 1-(2,6-dihydroxyphenyl) butane-1-one, which lacks the hydroxyl group at the 4-position, has shown broad-spectrum antimicrobial activity. This compound demonstrated inhibitory effects against 10 out of 15 tested pathogenic strains, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. Phlorotannins have also shown considerable antibiotic effects against bacteria and yeast, with some extracts exhibiting Minimum Inhibitory Concentration (MIC) values as low as 4–25 μg/mL nih.gov. Generally, Gram-positive bacteria appear to be more sensitive to phlorotannin extracts than Gram-negative bacteria plos.org. The proposed mechanism involves damaging the bacterial cell wall and membrane, leading to cytoplasm leakage and cell death nih.gov.

Anti-Inflammatory and Neuroprotective Activities

Modulation of Pro-Inflammatory Cytokine Production

Dedicated studies investigating the specific effects of this compound on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) were not identified in the performed searches. The inflammatory response involves a complex network of these signaling proteins, and while other natural compounds have been shown to modulate their expression in macrophage cell lines like RAW 264.7, specific data for this compound is not presently available e-jar.orgresearchgate.netnih.gov.

Neuroinflammation Inhibition via Specific Signaling Pathways (e.g., Src/PTEN/Akt Pathway)

There is no specific research available from the conducted searches that details the activity of this compound on neuroinflammation, nor its interaction with the Src/PTEN/Akt signaling pathway. This pathway is recognized as a crucial regulator in cell survival and inflammation, and its modulation is a key area of interest in the study of neurodegenerative diseases nih.gov. However, the role of this specific compound within this context has not been documented in the available literature.

Antioxidant Mechanisms and Radical Scavenging Activity

Specific quantitative data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests for this compound are not available in the searched literature. These assays are standard methods for determining the antioxidant capacity of compounds by measuring their ability to scavenge stable free radicals e3s-conferences.orgresearchgate.netnih.gov. While the phenolic trihydroxy structure of the compound suggests potential antioxidant activity, empirical data demonstrating this capacity through established in vitro assays is currently lacking.

Antiplatelet Mechanisms

Extensive literature searches did not yield specific studies investigating the in vitro antiplatelet mechanisms of this compound. Consequently, detailed research findings on its effects on platelet aggregation, granule secretion, or specific intracellular signaling pathways related to platelet function are not available at this time.

Anti-Proliferative Effects in Specific Cancer Cell Lines

Research has explored the anti-proliferative effects of a closely related compound, hydroxyphenyl butanone, in human colorectal cancer cell lines. These in vitro studies provide insights into its potential as an anti-cancer agent.

A study investigating the effects of hydroxyphenyl butanone on human colorectal cancer cell lines, HCT116 and LOVO, revealed its ability to inhibit key processes involved in tumor progression. The findings indicated that this compound induces cell cycle arrest at the G1-S phase. cymitquimica.com This interruption of the cell cycle progression is a critical mechanism for controlling cancer cell proliferation.

The research further demonstrated that hydroxyphenyl butanone inhibits malignant biological behaviors, including cell proliferation, colony formation, and invasion in these colorectal cancer cell lines. cymitquimica.comnih.gov The inhibitory effects were observed to be concentration-dependent, with higher concentrations of the compound leading to stronger inhibition. cymitquimica.comnih.gov

Mechanistically, the study suggested that the anti-proliferative effects of hydroxyphenyl butanone are mediated through the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) in the Wnt/β-catenin signaling pathway. cymitquimica.comnih.gov The aberrant activation of the Wnt/β-catenin pathway is a known factor in the development and progression of colorectal cancer. cymitquimica.comnih.gov By inhibiting GSK3β, hydroxyphenyl butanone interferes with this critical signaling cascade, leading to a reduction in cancer cell growth and proliferation.

Notably, the study also observed that the inhibitory effect of hydroxyphenyl butanone was more pronounced on tumor cells compared to normal colonic epithelial cells, suggesting a degree of selectivity in its action. cymitquimica.com

Research Findings on Anti-Proliferative Effects of Hydroxyphenyl Butanone

| Cell Line | Cancer Type | Observed Effects | Proposed Mechanism of Action |

|---|---|---|---|

| HCT116 | Colorectal Cancer | Inhibition of cell proliferation, colony formation, and invasion. Induces G1-S phase cell cycle arrest. | Inhibition of GSK3β in the Wnt/β-catenin pathway. cymitquimica.comnih.gov |

| LOVO | Colorectal Cancer | Inhibition of cell proliferation, colony formation, and invasion. Induces G1-S phase cell cycle arrest. | Inhibition of GSK3β in the Wnt/β-catenin pathway. cymitquimica.comnih.gov |

Biosynthesis and Natural Occurrence

Endogenous Production Pathways of 1-(2,4,6-Trihydroxyphenyl)butan-1-one and Related Compounds

The biosynthesis of this compound is rooted in the polyketide pathway, a fundamental process for generating a wide array of natural products.

Polyketide synthases (PKSs) are a family of enzymes that produce polyketides from acyl-CoA precursors. wikipedia.orgmdpi.com The biosynthesis of the phloroglucinol (B13840) ring, the core structure of this compound, is a classic example of the activity of Type III PKSs. nih.gov These enzymes catalyze the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic trihydroxyphenyl moiety. wikipedia.orgnih.gov

The specific acyl chain of this compound and its isomers is determined by the starter and extender units utilized by the PKS. In the biosynthesis of the related compound, phlorisovalerophenone (B41633) (3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one), isovaleryl-CoA serves as the starter unit, while three molecules of malonyl-CoA act as the extender units. wikipedia.orgexpasy.orgqmul.ac.uk Malonyl-CoA is a key precursor in fatty acid and polyketide synthesis, derived from the carboxylation of acetyl-CoA. nih.govresearchgate.net The condensation of the isovaleryl starter unit with three malonyl-CoA extender units, followed by intramolecular cyclization, leads to the formation of the phlorisovalerophenone scaffold. wikipedia.orgenzyme-database.org

Enzymology of Phloroisovalerophenone Synthase (EC 2.3.1.156) and Related Acyltransferases

The key enzyme responsible for the synthesis of acylphloroglucinols like phlorisovalerophenone is phloroisovalerophenone synthase.

Phloroisovalerophenone synthase (EC 2.3.1.156) is an acyltransferase that catalyzes the formation of 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one from isovaleryl-CoA and malonyl-CoA. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of transferases that transfer acyl groups other than aminoacyl groups. wikipedia.org It is also known by other names such as valerophenone (B195941) synthase. expasy.orgenzyme-database.org This enzyme is closely related to naringenin-chalcone synthase (EC 2.3.1.74), a key enzyme in flavonoid biosynthesis. qmul.ac.ukcreative-enzymes.com Phloroisovalerophenone synthase can also utilize isobutyryl-CoA as a substrate to produce phlorisobutyrophenone. expasy.orgqmul.ac.uk These products are crucial intermediates in the biosynthesis of the bitter acids found in hops (Humulus lupulus). expasy.orgqmul.ac.uk

| Enzyme Information | |

| Enzyme Commission Number | EC 2.3.1.156 |

| Accepted Name | Phloroisovalerophenone synthase |

| Systematic Name | Isovaleryl-CoA:malonyl-CoA acyltransferase |

| Other Names | Valerophenone synthase, 3-methyl-1-(trihydroxyphenyl)butan-1-one synthase |

| Reaction | Isovaleryl-CoA + 3 Malonyl-CoA → 4 CoASH + 3 CO2 + 3-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one |

| Substrates | Isovaleryl-CoA, Malonyl-CoA, Isobutyryl-CoA |

| Products | Phlorisovalerophenone, Phlorisobutyrophenone, CoASH, CO2 |

Natural Occurrence in Plants and Microorganisms

This compound and its derivatives have been identified in a variety of natural sources, including both plants and microorganisms.

The rhizomes of the fern Dryopteris crassirhizoma are a known source of various phloroglucinol derivatives. researchgate.netmdpi.commdpi.com Phytochemical investigations of this plant have led to the isolation of numerous acylphloroglucinols, including compounds structurally related to this compound. mdpi.com These compounds are major constituents of the plant's rhizomes. researchgate.netmdpi.com

In the hop plant (Humulus lupulus), the related compound phlorisovalerophenone is an intermediate in the biosynthesis of humulone, one of the main alpha acids responsible for the bitterness of beer. qmul.ac.ukmolbase.com The synthesis of these bitter acids is a key aspect of the secondary metabolism of hop cones. enzyme-database.org

Endophytic fungi, which live within the tissues of plants without causing disease, are a rich source of bioactive secondary metabolites. mdpi.comnih.gov A compound structurally similar to the subject of this article, 1-(2,6-dihydroxyphenyl)butan-1-one, has been isolated from the endophytic fungus Nodulisporium sp. nih.gov Furthermore, endophytic fungi isolated from Dryopteris crassirhizoma have been shown to produce a variety of antimicrobial compounds, indicating the potential for these microorganisms to synthesize phloroglucinol derivatives. nih.gov

| Natural Source | Compound/Related Compound |

| Dryopteris crassirhizoma | Phloroglucinol derivatives |

| Humulus lupulus | Phlorisovalerophenone, Humulone |

| Nodulisporium sp. (endophytic fungus) | 1-(2,6-dihydroxyphenyl)butan-1-one |

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Substitution Patterns on Biological Efficacy

The number and position of hydroxyl groups on the aromatic ring are paramount to the biological activity of acylphloroglucinols. These groups influence the molecule's electronic properties, antioxidant capacity, and ability to interact with biological targets.

Positional Isomerism and Activity Profiles

The specific arrangement of hydroxyl groups on the phenyl ring dictates the compound's potency and mechanism of action. The 2,4,6-trihydroxy substitution pattern, as seen in the subject compound, is a recurring motif in many biologically active natural products. While direct comparative studies on the butyrophenone (B1668137) isomers are limited, research on analogous acetophenone (B1666503) structures provides significant insight.

For instance, studies comparing flavones derived from phloroacetophenone (2,4,6-trihydroxyacetophenone) and resacetophenone (2,4-dihydroxyacetophenone) demonstrate that the density of hydroxyl groups correlates with biological activity. A higher degree of hydroxylation generally leads to enhanced antioxidant and antimicrobial activities. This is attributed to the increased potential for hydrogen donation and the ability to stabilize radical species through resonance. The 2,4,6-trihydroxy arrangement is particularly effective as it allows for significant electron delocalization, making the molecule a potent radical scavenger. In a comparative study, biflavones derived from the 2,4,6-trihydroxy scaffold consistently showed superior antioxidant capacity compared to those derived from the 2,4-dihydroxy scaffold, highlighting the importance of the third hydroxyl group. nih.govacs.org

Table 1: Comparison of Antioxidant Activity Based on Hydroxylation Pattern Data extrapolated from studies on related acetophenone-derived flavones to illustrate the principle of hydroxylation.

Role of Hydroxyl Groups in Hydrogen Bonding and Receptor Interactions

Hydroxyl groups are potent hydrogen bond donors and acceptors, enabling acylphloroglucinols to form strong and specific interactions with biological targets such as enzymes and receptors. The 2,4,6-trihydroxy substitution pattern provides multiple points for hydrogen bonding, which can anchor the molecule within a receptor's active site.

Molecular docking studies on related phloroglucinol (B13840) derivatives have illustrated this principle. For example, in the inhibition of enzymes like lipoxygenase, the hydroxyl groups of a 2,4,6-trihydroxy-acetophenone analog were shown to form critical hydrogen bonds with amino acid residues such as HIS518 in the active site. researchgate.net Similarly, other studies have shown that phenolic compounds form hydrogen bonds with residues like ARG, SER, and GLU in various enzyme pockets. umsha.ac.irnih.gov These interactions are crucial for the stable binding and subsequent inhibition of the enzyme. The strategic placement of hydroxyls at the 2, 4, and 6 positions creates a pharmacophore capable of a multi-point interaction, significantly enhancing binding affinity and inhibitory potential compared to molecules with fewer or differently positioned hydroxyl groups.

Influence of Acyl Side Chain Modifications on Biological Activity

The acyl side chain of 1-(2,4,6-Trihydroxyphenyl)butan-1-one offers a site for synthetic modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, target affinity, and selectivity.

Effects of Alkyl Chain Length and Branching

The length and branching of the alkyl side chain significantly influence the biological activity, primarily by altering the compound's lipophilicity. Increased lipophilicity can enhance membrane permeability, which is particularly important for antimicrobial agents that need to cross bacterial cell walls.

In studies on acylphloroglucinol analogs as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA), tailoring the acyl moiety was found to be essential for activity. It was determined that the lipophilicity of the acyl tail, rather than just its size, was a dominant factor in determining the potency. A systematic increase in chain length often leads to an increase in activity up to an optimal point, after which the activity may decrease due to poor solubility or steric hindrance.

Furthermore, research on natural acylphloroglucinols isolated from Helichrysum niveum provides a direct comparison of side chain structures. Analogs with varied butanoyl side chains, including linear butanone, branched 2-methylpropanone, and 2-methylbutanone, exhibited different potencies in antioxidant and anti-tyrosinase assays. This suggests that both chain length and branching can be fine-tuned to optimize a specific biological activity.

Table 2: Influence of Acyl Side Chain on Biological Activity of 1-(2,4,6-Trihydroxyphenyl)-ketones

Impact of Aromatic and Unsaturated Substituents on Target Affinity

Introducing aromatic rings or unsaturation into the acyl side chain can dramatically alter biological activity. These modifications can introduce new binding interactions, such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's active site. They can also impart conformational rigidity to the side chain, which may be favorable for binding.

A prominent example of this strategy is the synthesis of chalcones, where an aromatic aldehyde is condensed with an acetophenone. The resulting structure contains an α,β-unsaturated ketone system linking the two aromatic rings. Studies on 2,4,6-trihydroxychalcone derivatives have shown them to be potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. The cinnamoyl group (an unsaturated aromatic substituent) provides a rigid scaffold that can effectively interact with the enzyme's active site, leading to high target affinity. This demonstrates that replacing the saturated butanoyl chain with a more complex unsaturated or aromatic moiety is a powerful strategy for developing potent and selective enzyme inhibitors.

Stereochemical Considerations and their Role in Ligand-Target Recognition

While this compound is an achiral molecule, modifications to its structure, particularly the acyl side chain, can introduce chiral centers. Biological systems, including enzymes and receptors, are inherently chiral, and they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a chiral ligand.

For example, introducing a branch in the acyl chain, such as in 1-(2,4,6-trihydroxyphenyl)-2-methylbutan-1-one, creates a chiral center at the C2 position of the side chain. The resulting (R) and (S) enantiomers can have markedly different biological activities. This is because only one enantiomer may be able to achieve the optimal three-dimensional orientation required for effective binding to the target's active site. The "wrong" enantiomer may bind with lower affinity or not at all, due to steric clashes or the inability to form key interactions.

Studies on complex chiral acylphloroglucinol natural products have confirmed the importance of stereochemistry. Enantiomeric pairs of acylphloroglucinol-based meroterpenoids were found to possess different levels of inhibitory activity against the Kaposi's sarcoma-associated herpesvirus (KSHV). This difference in activity is a direct consequence of the specific spatial arrangement of atoms, which dictates the quality of fit between the ligand and its biological target. Therefore, when designing new analogs based on the this compound scaffold, the introduction of stereocenters must be carefully considered, as it offers a pathway to enhance potency and selectivity.

QSAR Models for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models serve as a valuable tool in predicting their biological activities, thereby guiding the synthesis of new derivatives with enhanced potency.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of structurally similar phenolic compounds, such as flavonoids, chalcones, and other phloroglucinol derivatives. These studies provide a framework for understanding which molecular features are crucial for the biological activity of this class of compounds.

A typical QSAR study involves the generation of a dataset of compounds with known biological activities, the calculation of various molecular descriptors for each compound, and the development of a mathematical model that correlates the descriptors with the activity. The predictive power of the model is then validated using statistical methods.

Key Molecular Descriptors

For phenolic compounds like this compound, several types of molecular descriptors are often considered in QSAR studies. These descriptors quantify different aspects of the molecular structure and are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). For phenolic compounds, descriptors like the highest occupied molecular orbital (HOMO) energy can be related to their antioxidant activity, as they indicate the ease of donating an electron. nih.govbohrium.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polar surface area, which influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. researchgate.net

Quantum Chemical Descriptors: Parameters such as bond dissociation enthalpy (BDE) of the hydroxyl groups are particularly relevant for predicting the antioxidant activity of phenolic compounds. researchgate.net A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals.

Illustrative QSAR Models

Based on studies of similar compounds, several types of QSAR models could be developed for this compound and its derivatives.

Multiple Linear Regression (MLR) Models:

MLR is a common technique used to develop a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). For instance, a hypothetical MLR model for the antioxidant activity of a series of phloroglucinol derivatives might look like:

pIC₅₀ = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + constant

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could be electronic and thermodynamic parameters.

Table 1: Hypothetical Data for an MLR-based QSAR Model of Antioxidant Activity in Phloroglucinol Derivatives

| Compound | pIC₅₀ (Experimental) | HOMO (eV) | LogP | BDE (kcal/mol) | pIC₅₀ (Predicted) |

| 1 | 4.5 | -5.8 | 2.1 | 85 | 4.6 |

| 2 | 4.8 | -5.6 | 2.3 | 83 | 4.9 |

| 3 | 4.2 | -6.0 | 1.9 | 88 | 4.1 |

| 4 | 5.1 | -5.4 | 2.5 | 81 | 5.2 |

| 5 | 4.7 | -5.7 | 2.2 | 84 | 4.7 |

Genetic Algorithm-Partial Least Squares (GA-PLS) Models:

More advanced methods like Genetic Algorithm-Partial Least Squares (GA-PLS) can be used to select the most relevant descriptors and build more robust non-linear models. This approach is particularly useful when dealing with a large number of potential descriptors.

3D-QSAR Models:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. These models can provide insights into how the steric and electrostatic fields of a molecule influence its interaction with a biological target. For example, a CoMFA study on a series of chalcone (B49325) derivatives, which are structurally related to the target compound, could reveal that bulky substituents in certain positions might enhance or diminish biological activity. nih.gov

Model Validation and Interpretation

The reliability of any QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A statistically robust QSAR model can then be used to predict the activity of newly designed compounds.

The interpretation of the selected descriptors in a validated QSAR model provides valuable insights into the structure-activity relationship. For example, a positive coefficient for the number of hydroxyl groups in a QSAR model for antioxidant activity would suggest that increasing the number of these groups enhances the activity. tandfonline.com Similarly, the contour maps generated in 3D-QSAR studies can guide medicinal chemists in designing more potent analogs by indicating favorable and unfavorable regions for steric bulk or electrostatic charge.

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial proximity of atoms within the 1-(2,4,6-trihydroxyphenyl)butan-1-one molecule can be mapped out.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional NMR provides fundamental information about the types and numbers of proton and carbon atoms in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the butyl chain, and the hydroxyl protons. The aromatic region would likely show a singlet for the two equivalent protons on the trihydroxyphenyl ring, a consequence of the molecule's symmetry. The protons of the butyl chain would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl. The chemical shifts of these signals are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating hydroxyl groups on the aromatic ring. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic ring (with equivalent carbons showing a single signal), and the carbons of the butyl chain. The chemical shifts would be characteristic of their chemical environment; for instance, the carbonyl carbon would resonate at a significantly downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~205 |

| 2 | - | ~105 |

| 3 | ~5.9 | ~95 |

| 4 | - | ~165 |

| 5 | ~5.9 | ~95 |

| 6 | - | ~165 |

| 1' | ~2.9 (t) | ~45 |

| 2' | ~1.7 (sext) | ~18 |

| 3' | ~0.9 (t) | ~14 |

| 2-OH, 4-OH, 6-OH | Variable | - |

Note: These are predicted values and may vary in experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butyl chain. For example, cross-peaks would be observed between the protons of the adjacent methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the methylene protons alpha to the carbonyl to the carbonyl carbon and to the carbons of the aromatic ring, thus confirming the connection of the butyryl group to the trihydroxyphenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions between the protons of the butyl chain and the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would allow for the determination of the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. This technique is particularly useful for confirming the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion Mode | Observed m/z | Formula |

| ESI-MS | Positive | [M+H]⁺ | C₁₀H₁₃O₄⁺ |

| ESI-MS | Negative | [M-H]⁻ | C₁₀H₁₁O₄⁻ |

| HRESIMS | Positive | [M+H]⁺ | C₁₀H₁₃O₄⁺ |

| HRESIMS | Negative | [M-H]⁻ | C₁₀H₁₁O₄⁻ |

Note: The m/z values would be experimentally determined to a high degree of accuracy with HRESIMS.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this moderately polar compound. The purity of the compound would be determined by the presence of a single, sharp peak in the chromatogram, and the area of this peak would be proportional to its concentration. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is the most common modality used for this class of compounds, leveraging the interaction between the analyte, a nonpolar stationary phase, and a polar mobile phase.

Detailed research findings indicate that the separation of acylphloroglucinols, including this compound, is typically achieved using a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with an acidifier like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. The gradient elution, where the concentration of the organic solvent is increased over time, is crucial for resolving complex mixtures and ensuring the sharp elution of compounds with varying polarities.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically set at a wavelength where the trihydroxyphenyl chromophore exhibits maximum absorbance. For more detailed structural elucidation and confirmation of identity, HPLC can be coupled with Mass Spectrometry (HPLC-MS).

Below is a representative HPLC method that can be adapted for the analysis of this compound based on methodologies for similar acylphloroglucinols.

| Parameter | Condition |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique frequently employed for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying fractions from column chromatography, and assessing sample purity.

For the analysis of phenolic compounds like this compound, silica gel 60 F254 plates are the most commonly used stationary phase. The choice of the mobile phase is critical for achieving good separation and is determined by the polarity of the analyte. A mixture of a nonpolar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. The ratio of these solvents is adjusted to optimize the retardation factor (Rf) value.

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, where the F254 indicator in the silica gel allows the compound to appear as a dark spot. Further visualization can be accomplished by spraying the plate with a suitable staining reagent, such as a solution of ferric chloride, which reacts with the phenolic hydroxyl groups to produce a colored complex, or an acidic solution of vanillin (B372448) or ceric sulfate (B86663) followed by heating.

A representative TLC system for the analysis of this compound is detailed below.

| Parameter | Description |

| Adsorbent | Silica gel 60 F254 |

| Solvent System | Toluene:Ethyl Acetate (7:3, v/v) |

| Chamber | Saturated with the solvent system |

| Application | 5 µL of a 1 mg/mL solution in methanol |

| Detection | 1. UV light at 254 nm2. Spraying with 1% ethanolic ferric chloride solution |

| Rf Value | Approximately 0.45 (This value can vary depending on the specific conditions) |

Computational Chemistry and Cheminformatics in Research

Molecular Docking Studies for Ligand-Enzyme and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for understanding and predicting the interaction between a ligand, such as 1-(2,4,6-Trihydroxyphenyl)butan-1-one, and its target protein.

Phloroglucinol (B13840) derivatives have been noted for their potential to inhibit acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. plos.orgnih.gov A hypothetical molecular docking study of this compound into the active site of human AChE (PDB ID: 4EY7) could elucidate its binding mode and affinity. The active site of AChE is located in a deep gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS). For a phenolic compound like phlorobutyrophenone, key interactions would be expected with amino acid residues in these sites. Hydrogen bonds are likely to form between the hydroxyl groups of the trihydroxyphenyl ring and residues such as Tyrosine (Tyr) and Serine (Ser). Additionally, π-π stacking interactions could occur between the aromatic ring of the compound and Tryptophan (Trp) residues within the active site. plos.org

The results of such a study are typically quantified by a scoring function, which estimates the binding free energy (expressed in kcal/mol). A lower binding energy indicates a more stable and potentially more potent interaction. These computational predictions provide a rational basis for selecting candidates for further experimental testing.

Table 1: Example of a Hypothetical Molecular Docking Analysis for this compound with Acetylcholinesterase (AChE)

| Parameter | Description | Example Value/Interaction |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; a lower value suggests stronger binding. | -8.5 |

| Hydrogen Bond Interactions | Key hydrogen bonds formed between the ligand and protein residues. | Tyr124, Ser203, His447 |

| Hydrophobic (π-π) Interactions | Interactions between aromatic rings of the ligand and protein. | Trp86, Trp286 |

| Inhibition Constant (Ki) | Predicted concentration required to produce half-maximum inhibition. | 500 nM |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. semanticscholar.org MD simulations provide a more realistic representation of the biological environment, typically including explicit water molecules and ions, and allow the system to move and flex according to the principles of physics. mdpi.comnih.gov

For the this compound–AChE complex, an MD simulation would assess the stability of the binding pose predicted by docking. Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand relative to the protein's binding site indicates whether the ligand remains stably bound in its initial docked pose. A low and stable RMSD value suggests a stable interaction. The RMSF of the protein's amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction. These simulations can confirm the stability of crucial hydrogen bonds and hydrophobic contacts, providing a higher level of confidence in the predicted binding mode. researchgate.net

Table 2: Conceptual Output of a Molecular Dynamics Simulation Analysis

| Metric | Description | Interpretation of a Favorable Result |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's position from its initial docked pose over time. | Low and stable fluctuation (e.g., < 2.0 Å) indicates a stable binding pose. |

| Protein RMSF | Measures the fluctuation of individual amino acid residues around their average positions. | Reduced fluctuations in binding site residues suggest stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 75%) for key H-bonds confirms their importance for binding stability. |

| Binding Free Energy (MM/GBSA) | A post-simulation calculation to estimate the binding affinity more accurately than docking scores. | A highly negative value confirms a strong and favorable binding interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com This approach is based on the principle that the biological activity of a chemical is a function of its physicochemical properties and structural features. researchgate.net

To build a QSAR model for phlorobutyrophenone and its analogs, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values for AChE inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that best correlates the descriptors with the observed activity. mdpi.com

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby optimizing the lead discovery process. mdpi.com

Table 3: Key Components of a Hypothetical QSAR Model for Phlorobutyrophenone Analogs

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | log(1/IC50) for AChE inhibition |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | ALOGP (lipophilicity), Molecular Weight (size), TPSA (Polar Surface Area) |

| Statistical Model | The mathematical equation relating descriptors to activity. | log(1/IC50) = 0.5ALOGP - 0.01MW + 0.2*TPSA + C |

| Validation Metrics | Statistics that assess the model's predictive power. | R² (coefficient of determination), Q² (cross-validated R²) |

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Analyses

Before a compound can be a viable drug, it must possess favorable ADME properties, which determine its pharmacokinetic profile. In silico ADME prediction tools are widely used in early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics. researchgate.netiapchem.org

For this compound, various ADME parameters can be calculated based on its structure. These predictions are often based on established rules, such as Lipinski's Rule of Five, and models built from large datasets of experimental results. Key predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. For instance, high predicted GI absorption suggests good oral bioavailability, while low predicted BBB penetration would be desirable for a peripherally acting drug. Predictions of whether the compound is a substrate or inhibitor of key CYP enzymes (e.g., CYP3A4, CYP2D6) are crucial for assessing potential drug-drug interactions. mdpi.com

Table 4: Predicted ADME Properties for a Hypothetical Drug Candidate

| ADME Property | Description | Favorable Prediction |

|---|---|---|

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | High (>80%) |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | Yes/No (depends on the therapeutic target) |

| CYP450 2D6 Inhibitor | Potential to inhibit a key drug-metabolizing enzyme. | No |

| P-glycoprotein (P-gp) Substrate | Whether the compound is actively pumped out of cells by P-gp. | No |

| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and potential for oral activity. | Pass (0 violations) |

In Silico Toxicity Prediction (e.g., TOPKAT Analysis)

Early assessment of potential toxicity is critical to prevent late-stage drug development failures. In silico toxicity prediction models use computational methods to estimate the likelihood of a compound causing various types of toxicity. nih.govyoutube.com These models are often built from large databases of toxicological data and use QSAR-like principles to relate chemical structures to specific toxicity endpoints.

For this compound, a range of toxicities can be predicted. This includes endpoints such as mutagenicity (e.g., Ames test prediction), carcinogenicity, skin sensitization, hepatotoxicity (liver toxicity), and cardiotoxicity. dergipark.org.tr Platforms like ProTox-II or ADMETlab 2.0 can provide predictions for acute toxicity (LD50) and identify potential toxicophores (substructures known to be associated with toxicity) within the molecule. dergipark.org.tr While in silico predictions are not a substitute for experimental testing, they are invaluable for flagging potential liabilities early in the discovery process, allowing for structural modifications to mitigate risk or for the deprioritization of high-risk compounds. youtube.com

Table 5: Example of an In Silico Toxicity Prediction Profile

| Toxicity Endpoint | Predicted Outcome | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity (Liver Toxicity) | High Risk | Low |

| Skin Sensitization | Low Risk | High |

| Predicted LD50 (rat, oral) | 1500 mg/kg (Category 4) | N/A |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways for 1-(2,4,6-Trihydroxyphenyl)butan-1-one

While initial research has identified several biological effects of this compound, the precise molecular targets and signaling pathways responsible for these actions remain largely uncharacterized. cymitquimica.comsmolecule.com Future research must move beyond phenotypic screening to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts.

A primary objective is to deconstruct the mechanisms behind its observed anti-inflammatory and neuroprotective properties. cymitquimica.com For its anti-inflammatory effects, studies should investigate its potential modulation of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. For its potential in neurodegenerative conditions, research could focus on its ability to inhibit acetylcholinesterase or modulate pathways related to amyloid-beta plaque formation and tau protein phosphorylation. cymitquimica.com

To achieve this, a combination of modern biochemical and computational techniques is necessary. Affinity chromatography using the compound as a ligand could isolate binding partners from cell lysates, which can then be identified by mass spectrometry. Furthermore, chemoproteomic platforms can map the compound's interactions across the cellular proteome. Computational molecular docking simulations, based on the compound's structure, can predict binding affinities to known protein targets, guiding experimental validation.

| Research Approach | Objective | Potential Outcome |

| Affinity Chromatography-Mass Spectrometry | Isolate and identify direct protein binding partners. | Discovery of novel, high-affinity molecular targets. |

| Chemoproteomics | Profile compound-protein interactions in a cellular context. | Comprehensive map of on-target and off-target effects. |

| Kinase/Enzyme Inhibition Assays | Screen against panels of known enzymes (e.g., kinases, proteases). | Identification of specific enzymatic pathways modulated by the compound. |

| Reporter Gene Assays | Measure the effect on specific signaling pathway activity (e.g., NF-κB, Nrf2). | Elucidation of the compound's influence on key cellular signaling cascades. |

| Molecular Docking Simulations | Predict binding modes and affinities to putative targets. | Prioritization of targets for experimental validation. |

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The natural structure of this compound serves as an excellent starting point for medicinal chemistry campaigns. myskinrecipes.com The rational design and synthesis of analogues are crucial for improving its therapeutic potential by enhancing potency against a specific target, increasing selectivity to reduce off-target effects, and optimizing pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this effort. Systematic modifications to the molecule's core structure can provide insights into which chemical features are essential for its biological activity. Key areas for modification include:

The Phenyl Ring: Altering the number and position of the hydroxyl groups or replacing them with other functional groups (e.g., methoxy, amino groups) could significantly impact binding affinity and antioxidant capacity.

The Butanoyl Chain: Modifying the length, branching, or rigidity of the alkyl chain can influence lipophilicity and steric interactions within a target's binding pocket. For example, studies on chalcone (B49325) derivatives of the related 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) scaffold have shown that such modifications can yield compounds with significant antitumor activity. nih.gov

These synthetic efforts should be guided by computational modeling and the biological data generated from target identification studies. The goal is to develop a library of analogues that can be screened to identify candidates with superior pharmacological profiles compared to the parent compound.

| Modification Strategy | Rationale | Desired Outcome |

| Vary Alkyl Chain Length | Optimize hydrophobic interactions and fit within the target binding site. | Increased potency and/or selectivity. |

| Introduce Chain Branching/Unsaturation | Alter conformation and metabolic stability. | Enhanced biological activity and improved pharmacokinetic profile. |

| Modify Hydroxyl Groups (e.g., methylation) | Modulate hydrogen bonding capacity, solubility, and membrane permeability. | Improved bioavailability and target engagement. |

| Incorporate Heterocycles | Introduce new interaction points and improve drug-like properties. | Novel analogues with potentially new biological activities. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach is indispensable. mdpi.com By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the biological perturbations induced by the compound, revealing its mechanism of action in an unbiased manner. mdpi.complos.org

This strategy involves treating a relevant biological system (e.g., a specific cell line or model organism) with the compound and subsequently analyzing the global changes in gene transcripts (transcriptome), protein levels (proteome), and metabolite concentrations (metabolome). The integration of these datasets allows for the identification of interconnected pathways and networks that are significantly affected. mdpi.com For instance, an observed change in the expression of a particular gene (transcriptomics) can be correlated with altered levels of its corresponding protein (proteomics) and subsequent changes in related metabolic pathways (metabolomics).

Such an approach can uncover previously unknown mechanisms and help identify biomarkers to track the compound's activity in more complex systems. mdpi.commdpi.com Bioinformatic platforms are essential for analyzing and visualizing these complex, multi-layered datasets to generate testable hypotheses about the compound's mode of action. biorxiv.org

| Omics Technology | Data Generated | Biological Insight |

| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression levels. | Identifies regulatory networks and transcription factors affected by the compound. |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Reveals direct and indirect protein targets and affected cellular machinery. |